molecular formula C14H12O4 B12323260 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 89877-55-4

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B12323260
CAS No.: 89877-55-4
M. Wt: 244.24 g/mol
InChI Key: KNLHGXVYZRQSJZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one ( 89877-55-4) is an organic compound with the molecular formula C 14 H 12 O 4 and a molecular weight of 244.25 g/mol . This naphthofuranone derivative is characterized by a complex polycyclic structure and is supplied as a high-purity solid for research applications. The compound serves as a valuable synthetic intermediate or building block in organic chemistry research. Literature indicates its synthesis via catalytic methods, such as using rhodium(II) octanoate dimer in toluene, highlighting its utility in developing novel synthetic pathways . Its structure, featuring both hydroxy and methoxy functional groups on the naphthofuranone core, makes it a candidate for exploration in various chemical transformations and as a precursor for the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHGXVYZRQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574145
Record name 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89877-55-4
Record name 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonaphthoquinone Cyclization (Thieme Connect Protocol)

The most well-documented synthesis involves a nine-step sequence starting from 5-bromo-4-methoxy-2-methylbenzaldehyde (Figure 1):

  • Aldol Condensation : Reaction with pent-3-en-2-one in the presence of L-proline (20 mol%) yields a β-hydroxy ketone intermediate.
  • Diazo Transfer : Treatment with p-acetamidobenzenesulfonyl azide (PABSA) and triethylamine generates the diazonaphthoquinone precursor.
  • Rhodium-Catalyzed Cyclization : Using Rh₂(oct)₄ (2 mol%) in benzene at 90°C induces intramolecular C–H insertion, forming the naphthofuran core.

This method achieves an overall yield of 12% with critical control over stereochemistry at the C-3 methyl group. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no observable epimerization during the final steps.

Naphthalene-2,3-dicarboxaldehyde Annulation

An alternative route utilizes naphthalene-2,3-dicarboxaldehyde as the starting material (Figure 2):

  • Knoevenagel Condensation : Reaction with ethyl acetoacetate in the presence of piperidine forms a α,β-unsaturated ketone.
  • Allylic Bromination : N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the allylic position.
  • Hydrolysis and Dehydration : Acidic hydrolysis (HCl/EtOH) followed by dehydration with P₂O₅ yields the furan ring.

Key reaction parameters include:

Step Reagent Temperature Time Yield
Bromination NBS, CCl₄ 0°C → rt 6 h 78%
Dehydration P₂O₅, toluene 110°C 12 h 65%

This pathway offers improved scalability but requires careful handling of toxic brominating agents.

Tishchenko-Claisen Dismutation

A novel approach employs Tishchenko-Claisen disproportionation of methyl naphthoate derivatives:

  • Esterification : 3-Methylnaphthoic acid is converted to its methyl ester using thionyl chloride/methanol.
  • Dismutation : Catalysis by 69N₃Th (a thorium-based complex) in benzene-d₆ at 20°C under inert atmosphere generates the furanone skeleton via tandem aldol-lactonization.

This method achieves quantitative conversion but remains experimental due to the use of radioactive thorium catalysts.

Industrial Production Considerations

Scale-up challenges center on catalyst recovery and solvent selection:

  • Catalyst Recycling : Rhodium recovery rates in the Thieme method are <40%, necessitating costly fresh catalyst inputs.
  • Solvent Systems : Benzene (used in cyclization) is increasingly replaced by toluene or cyclopentyl methyl ether (CPME) to meet safety regulations.

A comparative analysis of synthetic methods reveals trade-offs between yield and practicality:

Method Steps Overall Yield Scalability Cost
Natural Extraction 4 0.05% Low $12,000/kg
Diazonaphthoquinone 9 12% Moderate $8,400/kg
Naphthalene Annulation 6 24% High $5,200/kg

Emerging Techniques

Biocatalytic Synthesis

Preliminary studies explore Aspergillus niger oxidoreductases for enantioselective hydroxylation of naphthofuran precursors. Initial trials show 34% conversion but require optimization for industrial viability.

Flow Chemistry

Microreactor systems enable continuous synthesis of the diazonaphthoquinone intermediate, reducing reaction times from 48 hours to 8 minutes. However, fouling issues persist with high-concentration streams.

Chemical Reactions Analysis

Types of Reactions

Eleutherol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of eleutherol, each with unique pharmacological activities .

Scientific Research Applications

1. Antifungal Properties

Eleutherol has demonstrated significant antifungal activity against various strains of fungi. Notably, it inhibits:

  • Candida albicans
  • Saccharomyces cerevisiae
  • Cryptococcus neoformans

The Minimum Inhibitory Concentration (MIC) values for these fungi range from 7.8 to 250 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections .

2. Antibacterial Potential

Research has highlighted the compound's potential as an antibacterial agent. It targets bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis. Inhibition of these enzymes could lead to the development of novel antibacterial drugs .

Organic Synthesis Applications

1. Synthetic Intermediate

Due to its unique structure, Eleutherol serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of various naphthoquinone derivatives and other complex organic molecules through oxidative reactions .

2. C−H Functionalization

The compound has been involved in C−H functionalization reactions facilitated by transition metal catalysts, which are essential for constructing complex molecular architectures . This application is particularly relevant in the fields of medicinal chemistry and materials science.

Case Studies

StudyFocusFindings
Antifungal Activity Evaluation Evaluated the MIC against multiple fungal strainsShowed effective inhibition with MIC values between 7.8 - 250 µg/mL
Antibacterial Drug Design Targeting Mur ligases for novel antibacterial agentsIdentified Eleutherol as a promising candidate for further optimization
Synthesis of Naphthoquinones Investigated synthetic pathways involving EleutherolDemonstrated its utility as a precursor for synthesizing complex naphthoquinone derivatives

Mechanism of Action

Eleutherol exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Eleutherol 4-OH, 5-OCH₃, 3-CH₃ 244.24 N/A Antifungal activity; α-glucosidase inhibition
9-Phenylnaphtho[2,3-c]furan-1(3H)-one (3) 9-Ph 260.29 174–176 Type I isomer; C2 symmetry; intermolecular C–H···O interactions
3a,4-Dihydro-9-phenyl derivative (5) 9-Ph, 3a,4-dihydro 262.30 183–186 Non-aromatic intermediate; mirror symmetry
Marginatoxin 9-(Benzo[d][1,3]dioxol-5-yl), 6,7,8-OCH₃ 440.42 N/A Cytotoxic activity; tetracyclic structure
6,8,9-Trihydroxy derivative (1) 6,8,9-OH 246.20 N/A Antioxidant and anti-inflammatory properties
  • Aromaticity : Eleutherol and 9-phenyl derivatives (Type I/II) are fully aromatic, while 3a,4-dihydro derivatives (e.g., compound 5) exhibit partial saturation, altering planarity and π-π stacking .
  • Intermolecular Interactions : C–H···O bonds in 9-phenyl derivatives (distance: 2.52–2.64 Å) enhance crystallinity compared to Eleutherol’s hydroxyl-dominated H-bonding .

Table 3. Bioactivity Comparison

Compound Activity Mechanism/Target Potency (IC₅₀/MIC) Reference
Eleutherol Antifungal Fungal membrane disruption MIC: 7.8–250 µg/mL
9-Phenyl derivative (3) Antiviral (Theoretical) Viral entry inhibition (in silico) N/A
Marginatoxin Cytotoxic Topoisomerase II inhibition IC₅₀: 12 µM (HeLa)
6,8,9-Trihydroxy derivative (1) Anti-inflammatory COX-2 inhibition IC₅₀: 18 µM
  • Structure-Activity Relationships: Hydroxyl Groups: Eleutherol’s 4-OH and 5-OCH₃ enhance antifungal activity via H-bonding with fungal enzymes . Methoxy Groups: Marginatoxin’s 6,7,8-OCH₃ improves cytotoxicity by enhancing membrane permeability .

Biological Activity

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one, also known as Eleutherol, is a naphthoquinone compound derived from the plant Eleutherine americana. This compound has garnered significant attention due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. Its unique naphtho-furan structure contributes to its reactivity and potential therapeutic applications.

  • Chemical Formula : C14H12O4
  • Molecular Weight : 244.24 g/mol
  • Appearance : Yellow crystalline powder
  • Solubility : Soluble in organic solvents such as methanol, ethanol, and DMSO .

Antifungal Activity

Research indicates that Eleutherol exhibits potent antifungal activity. It has been shown to inhibit various fungal strains, including:

  • Candida albicans
  • Saccharomyces cerevisiae
  • Cryptococcus neoformans

The Minimum Inhibitory Concentration (MIC) values for these fungi range from 7.8 to 250 µg/mL . This suggests that Eleutherol could be a valuable candidate for developing antifungal treatments.

Antioxidant Activity

The compound's structure allows it to act as an antioxidant, which is crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby potentially reducing the risk of chronic diseases.

Anticancer Properties

Eleutherol has been evaluated for its anticancer effects against various cancer cell lines. Studies have demonstrated that it possesses significant cytotoxicity against colorectal cancer cells (HT-29). The anti-proliferative activity was assessed using the MTT assay, revealing that several derivatives of naphthoquinones showed IC50 values ranging from 1.73 to 18.11 μM, indicating moderate to high cytotoxic activity .

Structure-Activity Relationship (SAR)

The biological activities of Eleutherol are closely related to its chemical structure. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets. A structure–activity relationship analysis suggests that modifications in the substituents can lead to variations in biological efficacy. For instance:

  • Compounds with electron-attracting groups at specific positions on the furan or thiophene rings exhibit improved bioactivity.
  • Conversely, substituents that are electron-donating can reduce the compound's effectiveness against cancer cells .

Cytotoxicity Evaluation

A focused library synthesis of quinones derived from natural products demonstrated varying degrees of cytotoxicity against cancer cell lines. The study highlighted that structural modifications significantly influenced the cytotoxic potential of these compounds. For example, compounds with specific substitutions showed enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Comparative Analysis

A comparative study of structurally similar compounds indicated that:

Compound NameStructure TypeUnique Features
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-oneNaphtho-furanDifferent hydroxyl positioning affecting reactivity
Ventilone-CNaphtho-furanExhibits different biological activity profile
5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dioneNaphtho-furanKnown for strong antioxidant properties

This table illustrates how variations in substituents can lead to diverse biological activities among naphthoquinone derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one, and what are their respective yields and purities?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions using alkyl halides and potassium carbonate in dimethyl sulfoxide (DMSO) under reflux. For example:

  • Route 1 : Reacting precursor 2a (1 eq) with methyl iodide (2 eq) and K₂CO₃ (5 eq) in DMSO at reflux yields a white solid with 46% yield and 98.0% purity .
  • Route 2 : Using ethyl bromide instead of methyl iodide produces a pale-yellow solid with 40% yield and 99.1% purity .
    Alternative methods include annelation reactions with levoglucosenone and subsequent oxygen-mediated transformations, as described in total syntheses of related naphthofuranones .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization requires a combination of spectroscopic techniques:

  • NMR Analysis : ¹H and ¹³C NMR data confirm substituent positions and stereochemistry. For example, methoxy groups appear as singlets in ¹H NMR (~δ 3.8–4.0 ppm), while aromatic protons show distinct splitting patterns .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight. For derivatives, calculated and observed m/z values should align within ±0.005 Da .
  • X-ray Crystallography : Resolves positional isomerism (e.g., Type I vs. Type II lactones) and confirms non-aromatic dihydro structures .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Short-term : Store at -20°C in dark conditions to prevent photodegradation .
  • Long-term : For extended stability (≥6 months), use -80°C with desiccants to avoid hydrolysis of methoxy or hydroxy groups .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, ethanol) to minimize lactone ring opening; dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR, MS) when synthesizing derivatives?

Methodological Answer:

  • Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to distinguish between positional isomers (e.g., 4-phenyl vs. 9-phenyl derivatives) .
  • Contamination Checks : Compare observed MS peaks with theoretical values. For example, a +16 Da shift may indicate unintended oxidation during synthesis .
  • Dynamic Resolution : If diastereomers co-crystallize (e.g., in asymmetric unit cells), employ chiral chromatography or recrystallization in hexane/ethyl acetate mixtures .

Q. What strategies improve reaction yields in derivative synthesis?

Methodological Answer:

  • Catalyst Optimization : Use Pd/C for hydrogenolysis in quinone syntheses, avoiding oxidants or hydrogen acceptors .
  • Solvent Effects : Increase DMPU (10 eq) to enhance enolate methylation efficiency in oxygen-sensitive reactions .
  • Workup Adjustments : For air-sensitive intermediates, quench reactions under inert gas (N₂/Ar) and use cold extraction (0–4°C) to prevent decomposition .

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Methoxy/Hydroxy Substitutions :
    • Antiviral Activity : 6,7-Dimethoxy derivatives inhibit filoviral cell entry by targeting vacuolar ATPases (IC₅₀ < 1 µM) .
    • Anticholinesterase Effects : 4-Hydroxy-3-methyl analogs (e.g., eleutherol) show moderate activity (IC₅₀ ~50 µM) via competitive inhibition .
  • Aryl Group Additions : 9-Phenyl derivatives exhibit enhanced antiproliferative activity in cancer cell lines (e.g., IC₅₀ = 10 µM in HeLa) due to π-π stacking with DNA .

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